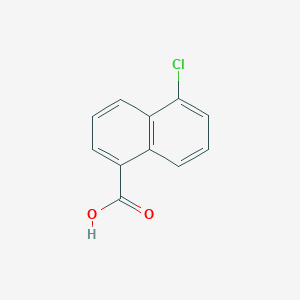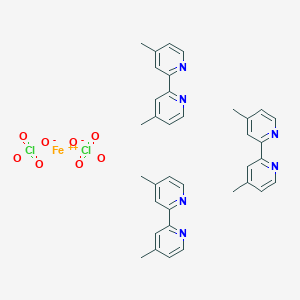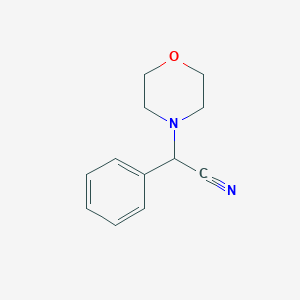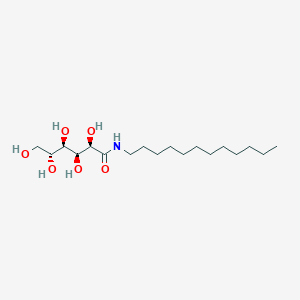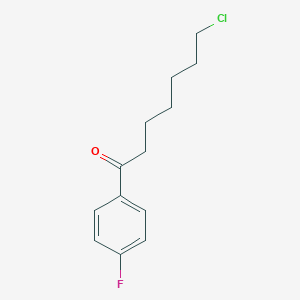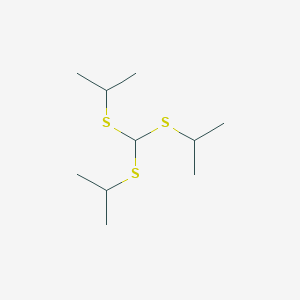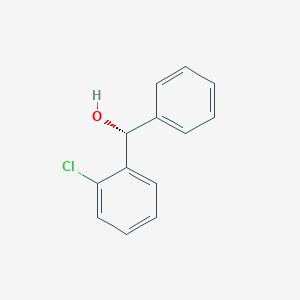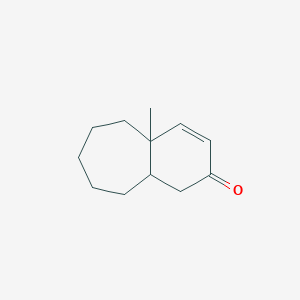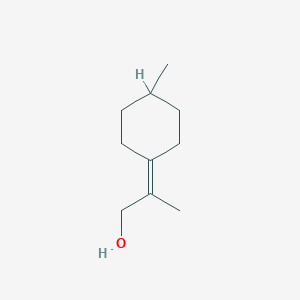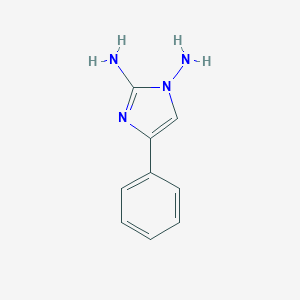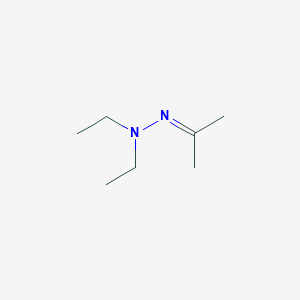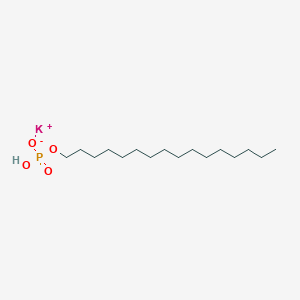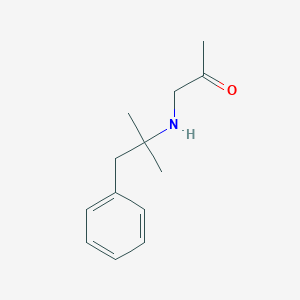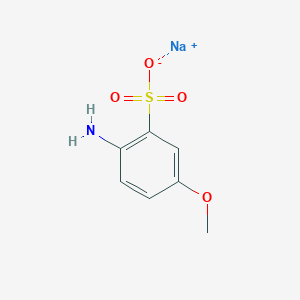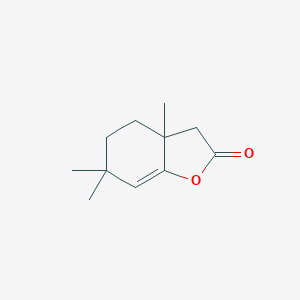
3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one, commonly known as muscone, is a naturally occurring organic compound that belongs to the class of bicyclic ketones. It is a major component of musk, which is a secretion obtained from the musk deer. Muscone has a unique odor that is widely used in perfumery and cosmetics. In recent years, muscone has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of muscone is not fully understood. However, studies have suggested that muscone exerts its therapeutic effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis.
Biochemical And Physiological Effects
Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Muscone has also been shown to improve cognitive function and protect against neuronal damage.
Advantages And Limitations For Lab Experiments
Muscone has several advantages for use in laboratory experiments. It is a naturally occurring compound, which makes it readily available for research purposes. Muscone is also relatively stable and can be easily synthesized. However, muscone has limitations in terms of its solubility and stability in various solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on muscone. One potential area of research is the development of muscone-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the investigation of muscone as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of muscone and its potential therapeutic applications.
Synthesis Methods
Muscone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and natural extraction. The chemical synthesis of muscone involves the reaction of 2,2,6-trimethyl-4H-1-benzofuran-3,5-dione with isobutylmagnesium bromide. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce muscone. Natural extraction involves the collection of musk from musk deer and subsequent isolation of muscone.
Scientific Research Applications
Muscone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Muscone has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
CAS RN |
16778-26-0 |
|---|---|
Product Name |
3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one |
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H16O2/c1-10(2)4-5-11(3)7-9(12)13-8(11)6-10/h6H,4-5,7H2,1-3H3 |
InChI Key |
NCBAGYYDKGFEFQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CC(=O)OC2=C1)C)C |
Canonical SMILES |
CC1(CCC2(CC(=O)OC2=C1)C)C |
synonyms |
3a,4,5,6-Tetrahydro-3a,6,6-trimethylbenzofuran-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



